5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected
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Overview
Description
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is a compound that features a cyclohexene ring attached to a nitroaniline moiety, with a tert-butyloxycarbonyl (BOC) protecting group on the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, typically involves the following steps:
Nitration: The starting material, cyclohexene, undergoes nitration to introduce the nitro group.
Amination: The nitro compound is then reduced to form the corresponding aniline.
BOC Protection: The aniline is reacted with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine to introduce the BOC protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, and the BOC group can be removed under acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The BOC protecting group can be removed under acidic conditions to reveal the active amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohex-1-en-1-yl)-2-nitroaniline: Without the BOC protection, this compound is more reactive and less stable.
2-Nitroaniline, N-BOC protected: Lacks the cyclohexene ring, resulting in different chemical properties and reactivity.
Cyclohex-1-en-1-ylamine, N-BOC protected: Lacks the nitro group, leading to different applications and reactivity.
Uniqueness
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is unique due to the combination of the cyclohexene ring, nitro group, and BOC protection. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Biological Activity
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a nitro group and an aniline moiety, which are known to contribute to various biological activities. The N-BOC (tert-butyloxycarbonyl) protection enhances stability and solubility, making it suitable for biological assays.
Antimicrobial Activity
Nitro compounds are recognized for their antimicrobial properties. Research indicates that nitro-containing molecules can exert their effects by generating reactive intermediates that bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are widely used for treating infections caused by anaerobic bacteria and protozoa .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound Name | MIC (µM) | Target Organism |
---|---|---|
Metronidazole | 8 | Trichomonas vaginalis |
Chloramphenicol | 16 | Staphylococcus aureus |
5-(Cyclohex-1-en-1-yl)-2-nitroaniline | TBD | TBD |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Nitro compounds have been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies on similar nitro-aniline derivatives indicated a reduction in NF-kB activation, which is crucial in the inflammatory response .
Case Study: Inhibition of NF-kB
A study demonstrated that certain nitro-anilides could attenuate lipopolysaccharide-induced NF-kB activation by up to 50%, suggesting that modifications on the aniline ring can significantly alter anti-inflammatory efficacy .
Cytotoxicity
Cytotoxic effects of nitro compounds have been documented in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. Preliminary studies on related compounds indicate that structural modifications can enhance or reduce cytotoxicity depending on the substituents present on the aniline ring .
Table 2: Cytotoxicity Data
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
5-(Cyclohex-1-en-1-yl)-2-nitroaniline | TBD | HeLa |
Compound A | 12 | MCF-7 |
Compound B | 25 | A549 |
The biological activity of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline is hypothesized to involve several mechanisms:
- DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to strand breaks and apoptosis.
- Reactive Oxygen Species Generation : The reduction of nitro groups can generate ROS, contributing to oxidative stress in cells.
- Cytokine Modulation : By inhibiting key signaling pathways like NF-kB, these compounds can modulate inflammatory responses.
Properties
CAS No. |
1332765-76-0 |
---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(cyclohexen-1-yl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-14-11-13(9-10-15(14)19(21)22)12-7-5-4-6-8-12/h7,9-11H,4-6,8H2,1-3H3,(H,18,20) |
InChI Key |
FBPFMIPOQMRZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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